

4-Bromo-8-fluoroisoquinoline physical and chemical properties

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Compound of Interest

Compound Name: **4-Bromo-8-fluoroisoquinoline**

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An In-Depth Technical Guide to **4-Bromo-8-fluoroisoquinoline**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **4-Bromo-8-fluoroisoquinoline**. This versatile heterocyclic building block presents unique opportunities in the synthesis of complex molecular architectures for medicinal chemistry and materials science. This document provides an in-depth analysis of its physicochemical properties, spectroscopic signature, a proposed synthetic pathway, key reactivity patterns, and essential safety protocols.

Core Molecular Profile and Significance

4-Bromo-8-fluoroisoquinoline is a di-halogenated derivative of isoquinoline, a structural motif present in numerous biologically active compounds. The strategic placement of a bromine atom at the C4 position and a fluorine atom at the C8 position makes it a highly valuable intermediate. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing fluorine atom at C8 modulates the electronic properties of the aromatic system, influencing reactivity, metabolic stability, and binding interactions of derivative molecules.

Its structure is particularly advantageous for developing potential therapeutics targeting conditions like neurological disorders and cancer.^[1] The ability to selectively functionalize the

molecule at two distinct positions provides a powerful tool for constructing libraries of complex compounds for structure-activity relationship (SAR) studies.[\[1\]](#)

Physicochemical Properties

The physical and chemical properties of **4-Bromo-8-fluoroisoquinoline** are summarized below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |
|---------------------------|------------------------------------|---|
| CAS Number | 1404367-17-4 | [1] [2] [3] |
| Molecular Formula | C ₉ H ₅ BrFN | [1] [2] [4] |
| Molecular Weight | 226.05 g/mol | [1] [2] |
| Monoisotopic Mass | 224.95894 Da | [4] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 300.7 ± 22.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | UHILZFOAYBIJLR- UHFFFAOYSA-N | [2] [4] |
| Storage Conditions | Room temperature, sealed, dry | [1] |

Spectroscopic Characterization

Authenticating the structure and purity of **4-Bromo-8-fluoroisoquinoline** is paramount. The following sections describe the expected spectroscopic signatures.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine. Expect to see two peaks of nearly equal intensity at m/z 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes,

respectively.[5] This distinctive M, M+2 pattern is a definitive indicator of a monobrominated compound.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorptions would include:

- C=N Stretch: A characteristic peak for the imine within the isoquinoline ring system.
- C=C Aromatic Stretch: Multiple sharp peaks in the 1600-1450 cm^{-1} region.
- C-F Stretch: A strong absorption, typically found in the 1250-1000 cm^{-1} region.
- C-H Aromatic Bending: Out-of-plane bending vibrations in the 900-675 cm^{-1} region, indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

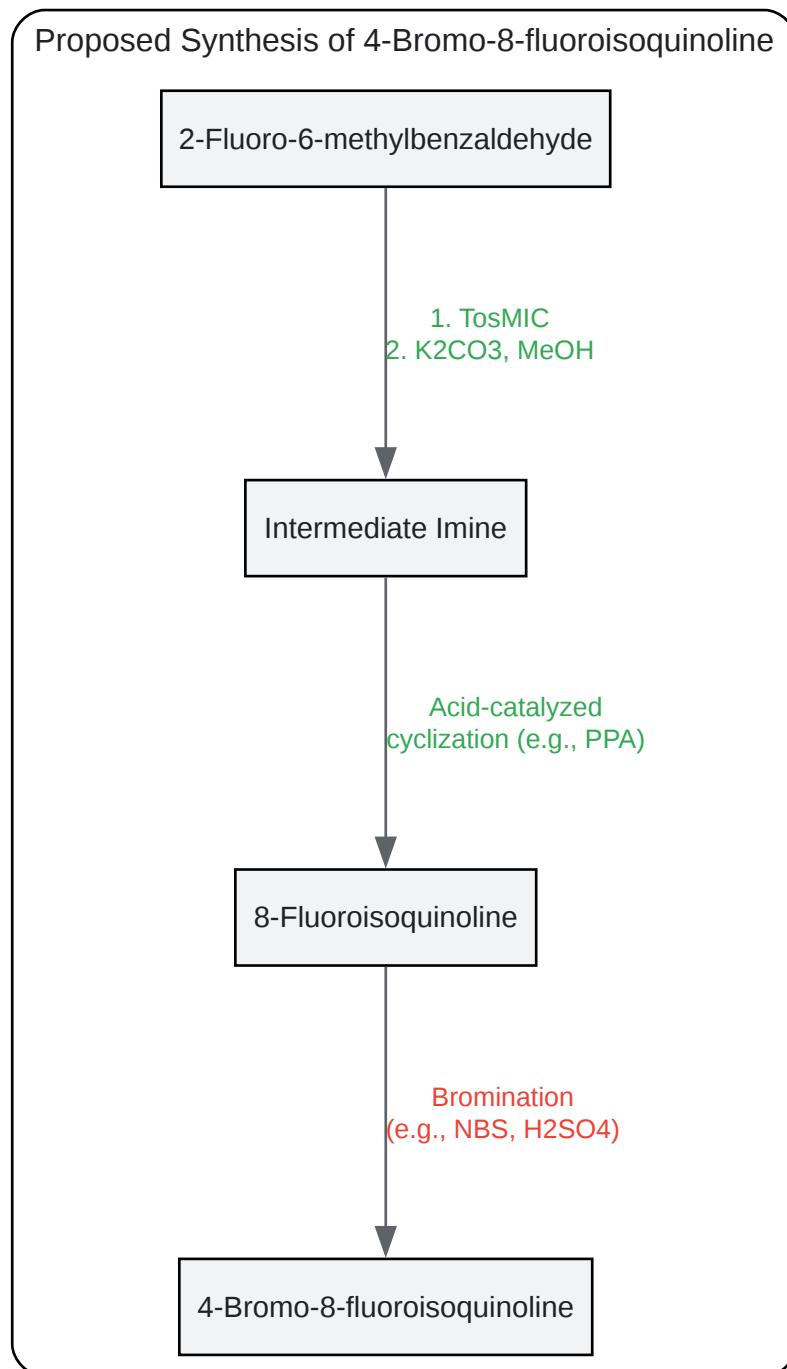
- ^1H NMR: The proton NMR spectrum will show distinct signals for the five aromatic protons. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and bromine atoms. Protons adjacent to the nitrogen and the halogen substituents will be shifted downfield.
- ^{13}C NMR: The carbon NMR spectrum will display nine distinct signals for the aromatic carbons. The carbon atom attached to the fluorine (C8) will show a large one-bond carbon-fluorine coupling constant ($^{1}\text{J}_{\text{CF}}$), a key diagnostic feature. The carbon attached to the bromine (C4) will also have a characteristic chemical shift.[7]

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature detailing the synthesis of **4-Bromo-8-fluoroisoquinoline** is not widely published, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis is

proposed, starting from a readily available fluorinated precursor. The causality behind this workflow is to first build the core isoquinoline ring and then strategically install the bromine at the desired C4 position.



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Caption: Proposed synthetic workflow for **4-Bromo-8-fluoroisoquinoline**.

Step-by-Step Experimental Protocol (Proposed)

- Synthesis of 8-Fluoroisoquinoline (C):
 - Rationale: This step utilizes the Pomeranz–Fritsch reaction or a similar cyclization method to construct the isoquinoline core. Starting with a fluorinated benzaldehyde ensures the fluorine is correctly positioned.
 - Procedure:
 1. To a solution of 2-Fluoro-6-methylbenzaldehyde (A) in methanol, add p-Toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate (K_2CO_3).
 2. Stir the reaction at room temperature until the formation of the intermediate imine (B) is complete, as monitored by TLC.
 3. Isolate the crude intermediate and subject it to acid-catalyzed cyclization using an agent like polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures.
[8]
 4. After the reaction is complete, carefully quench the mixture with ice and basify with a strong base (e.g., NaOH) to $pH > 9$.
 5. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
 6. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 8-Fluoroisoquinoline (C) via column chromatography.
- Bromination to **4-Bromo-8-fluoroisoquinoline (D)**:
 - Rationale: This step introduces the bromine atom at the C4 position via electrophilic aromatic substitution. The isoquinoline nitrogen is first protonated in strong acid, directing the incoming electrophile (Br^+) to the C4 and C5 positions. The C4 position is often favored. Using a brominating agent like N-Bromosuccinimide (NBS) provides a controlled source of bromine.[8]

- Procedure:

1. Dissolve 8-Fluoroisoquinoline (C) in concentrated sulfuric acid at a low temperature (e.g., -20°C to 0°C).[8]
2. Slowly add N-Bromosuccinimide (NBS) in portions, maintaining strict temperature control to ensure regioselectivity.[8]
3. Allow the reaction to stir for several hours, monitoring its progress by TLC or LC-MS.
4. Pour the reaction mixture onto crushed ice and neutralize carefully with an aqueous base (e.g., NH₄OH or NaOH) while keeping the temperature below 25°C.[8]
5. Extract the product with a suitable organic solvent.
6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
7. Purify the final product, **4-Bromo-8-fluoroisoquinoline** (D), by column chromatography or recrystallization to yield the desired compound.

Chemical Reactivity

The dual halogenation of **4-Bromo-8-fluoroisoquinoline** provides two distinct reaction sites, which can often be addressed selectively.

- Reactions at the Bromine (C4): The C4-Br bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This is the most valuable feature of this building block, enabling the construction of more complex molecules. Examples include:
 - Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
 - Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
 - Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
 - Heck Coupling: Reaction with alkenes to form C-C double bonds.

- Reactions at the Fluorine (C8): While the C-F bond is generally strong, the fluorine at C8 can be susceptible to Nucleophilic Aromatic Substitution (S_NAr) under certain conditions, particularly with strong nucleophiles and potentially activated by the ring nitrogen. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at this position.[9]

Applications in Research and Development

4-Bromo-8-fluoroisoquinoline is primarily employed as a key intermediate in the synthesis of biologically active molecules for pharmaceutical research.[1]

- Drug Discovery: Its derivatives are investigated as potential kinase inhibitors, anticancer agents, and modulators of central nervous system targets.[1] The isoquinoline scaffold is a well-established pharmacophore, and the specific halogenation pattern of this compound allows for fine-tuning of a drug candidate's electronic and steric properties to optimize potency and pharmacokinetic profiles.
- Materials Science: Halogenated aromatic heterocycles are also used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[10] The defined substitution allows for the synthesis of dyes and polymers with tailored photophysical properties.

Safety and Handling

Note: A specific Safety Data Sheet (SDS) for **4-Bromo-8-fluoroisoquinoline** is not readily available. The following information is based on data for the structurally similar compound, 4-Bromoisoquinoline, and should be used as a guideline.[11][12][13] A thorough risk assessment should be conducted before handling.

- Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12][13]
- Precautionary Measures:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[11][13]
- Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
- First Aid:
 - If Inhaled: Move the person to fresh air.[12]
 - If on Skin: Wash off immediately with plenty of soap and water.[12]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
 - If Swallowed: Rinse mouth and seek immediate medical attention.[12]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]

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